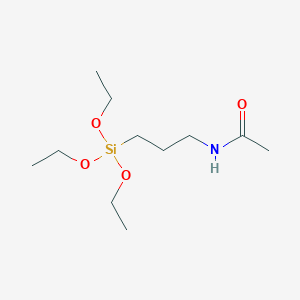
N-(3-(Triethoxysilyl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Triethoxysilyl)propyl)acetamide: is an organosilane compound with the molecular formula C11H25NO4Si. It is a versatile chemical used in various fields due to its unique properties, including its ability to form strong bonds with both organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Triethoxysilyl)propyl)acetamide typically involves the reaction of 3-aminopropyltriethoxysilane with acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
3-Aminopropyltriethoxysilane+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-(3-(Triethoxysilyl)propyl)acetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The amide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often catalyzed by acids or bases and conducted at elevated temperatures.
Substitution: Requires suitable electrophiles and may involve catalysts to enhance reaction rates.
Major Products:
Hydrolysis: Produces silanol derivatives.
Condensation: Forms siloxane networks.
Substitution: Yields substituted amides depending on the electrophile used.
Scientific Research Applications
Chemistry: N-(3-(Triethoxysilyl)propyl)acetamide is used as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces. It is also employed in the synthesis of hybrid materials and surface modification of nanoparticles .
Biology: In biological research, this compound is used to functionalize surfaces for cell culture studies, enhancing cell adhesion and proliferation. It is also explored for its potential in drug delivery systems due to its biocompatibility .
Medicine: this compound is investigated for its use in medical implants and prosthetics, where it helps in creating bioactive surfaces that promote tissue integration .
Industry: In industrial applications, it is used in coatings, adhesives, and sealants to enhance durability and performance. It is also utilized in the production of advanced composites and as a precursor for sol-gel processes .
Mechanism of Action
The primary mechanism by which N-(3-(Triethoxysilyl)propyl)acetamide exerts its effects is through the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This results in the formation of a stable, cross-linked network that enhances the mechanical and chemical properties of the material .
Comparison with Similar Compounds
- N-(3-(Trimethoxysilyl)propyl)acetamide
- N-(3-(Triethoxysilyl)propyl)gluconamide
- 3-(Triethoxysilyl)propylamine
Comparison: N-(3-(Triethoxysilyl)propyl)acetamide is unique due to its specific functional groups that allow for versatile applications. Compared to N-(3-(Trimethoxysilyl)propyl)acetamide, it has different hydrolysis and condensation rates due to the presence of ethoxy groups instead of methoxy groups. N-(3-(Triethoxysilyl)propyl)gluconamide, on the other hand, has additional hydroxyl groups that provide different reactivity and solubility properties .
Conclusion
This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and versatile reactivity make it an essential component in various advanced materials and technologies.
Properties
CAS No. |
17053-34-8 |
|---|---|
Molecular Formula |
C11H25NO4Si |
Molecular Weight |
263.41 g/mol |
IUPAC Name |
N-(3-triethoxysilylpropyl)acetamide |
InChI |
InChI=1S/C11H25NO4Si/c1-5-14-17(15-6-2,16-7-3)10-8-9-12-11(4)13/h5-10H2,1-4H3,(H,12,13) |
InChI Key |
PFDVZMRMKCSCBG-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


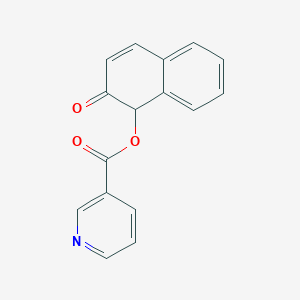
![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)
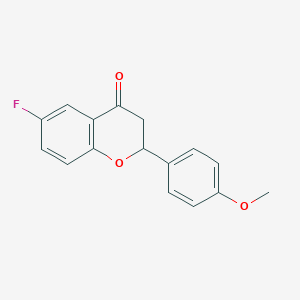
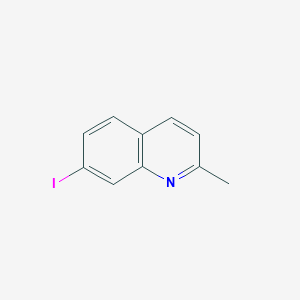
![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)


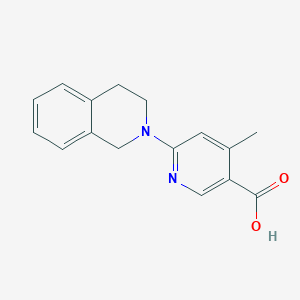
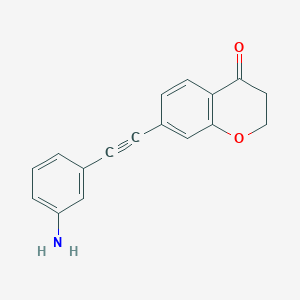


![4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11852772.png)
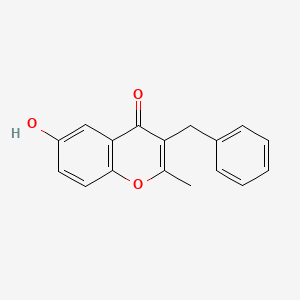
![N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11852779.png)
